molecular formula C15H14BrNO2 B5665695 3-bromo-N-(4-ethoxyphenyl)benzamide

3-bromo-N-(4-ethoxyphenyl)benzamide

Cat. No.: B5665695
M. Wt: 320.18 g/mol
InChI Key: MIRWGWMAXKTKBL-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the benzoyl ring and a 4-ethoxyphenyl group attached to the amide nitrogen (Fig. 1).

Properties

IUPAC Name

3-bromo-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRWGWMAXKTKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(4-ethoxyphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Ring

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I) : Features a 4-bromophenyl group and three methoxy substituents on the benzoyl ring. The trimethoxy groups increase polarity and hydrogen-bond acceptor capacity compared to the single bromine in the target compound. This structural difference may enhance solubility but reduce lipophilicity, affecting bioavailability .
  • 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide: Contains a methoxy group at the 4-position and a phenylamino substituent on the aniline ring.

Variations on the Aniline Substituent

  • 4-Bromo-N-(2-nitrophenyl)benzamide: The nitro group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring compared to the ethoxy group.
  • 3-Bromo-N-(4-fluorophenyl)benzamide : Fluorine’s high electronegativity creates a dipole moment distinct from ethoxy’s electron-donating effect. Fluorinated analogs often exhibit improved metabolic stability and binding affinity due to stronger C–F interactions with hydrophobic enzyme pockets .

Complex Heterocyclic Derivatives

  • N-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide : Incorporates an oxazole ring, introducing rigidity and additional hydrogen-bonding sites. The oxazole’s aromaticity may enhance π-π stacking interactions with target proteins, improving inhibitory potency compared to simpler benzamides .
  • 3-Bromo-N-{4-[3-(4-ethoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}benzamide: The thiazolidinone moiety adds a five-membered sulfur-containing ring, which can modulate solubility and redox properties. This structural complexity may enhance selectivity for enzymes like VEGFR-2 .

Physicochemical Comparisons

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP (Predicted)
3-Bromo-N-(4-ethoxyphenyl)benzamide 350.21 1 3 4 3.8
N-(4-Bromophenyl)-3,4,5-TMB* 406.23 1 6 5 2.5
4-Bromo-N-(2-nitrophenyl)benzamide 351.15 1 4 3 3.2
3-Bromo-N-(4-fluorophenyl)benzamide 308.15 1 2 3 3.5

*TMB = Trimethoxybenzamide .

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